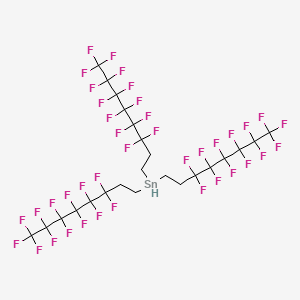

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride

描述

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is a highly fluorinated organotin compound. It is characterized by the presence of three perfluorohexyl groups attached to a tin atom through ethyl linkers. This compound is notable for its unique properties, including high thermal stability, resistance to oxidation, and the ability to partition into fluorous phases, making it useful in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride typically involves the reaction of (perfluorohexyl)ethylmagnesium iodide with phenyltin trichloride. The process begins with the preparation of (perfluorohexyl)ethylmagnesium iodide by reacting 2-perfluorohexyl-1-iodoethane with magnesium in dry ether under argon atmosphere. The resulting Grignard reagent is then reacted with phenyltin trichloride in dry benzene at reflux temperature to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride undergoes various chemical reactions, including:

Radical Reactions: It acts as a radical initiator in organic synthesis due to the presence of tin-hydride bonds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the perfluorohexyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or UV irradiation.

Substitution Reactions: Reagents such as alkyl halides or alcohols are used under conditions that favor nucleophilic attack.

Major Products Formed

Radical Reactions: The major products are often organotin compounds with modified alkyl groups.

Substitution Reactions: The products include new organotin compounds where the perfluorohexyl groups are replaced by other functional groups.

科学研究应用

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and fluorous phase separations.

Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.

Medicine: Explored for its potential in drug delivery systems, leveraging its ability to partition into fluorous phases.

Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its thermal stability and resistance to oxidation

作用机制

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride involves its ability to generate radicals through the cleavage of tin-hydride bonds. These radicals can initiate various chemical reactions, including polymerization and cross-linking. The compound’s fluorous nature allows it to partition into fluorous phases, facilitating separation and purification processes in organic synthesis .

相似化合物的比较

Similar Compounds

- Tris((perfluorooctyl)ethyl)stannane

- Tris((perfluorobutyl)ethyl)stannane

- Tris((perfluorodecyl)ethyl)stannane

Uniqueness

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is unique due to its specific chain length of perfluorohexyl groups, which provides an optimal balance between hydrophobicity and fluorous phase partitioning. This makes it particularly effective in applications requiring high thermal stability and resistance to oxidation .

生物活性

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride (CAS 175354-32-2) is a fluorinated organotin compound with potential applications in various fields including materials science and biochemistry. This article explores its biological activity based on available literature and research findings.

- Molecular Formula : C30H17F39Sn

- Molecular Weight : 1231.25 g/mol

- Structure : The compound features a tin atom bonded to three tridecafluorooctyl groups.

Biological Activity Overview

Research on the biological activity of organotin compounds has highlighted their diverse effects on cellular systems. Organotins are known for their antifungal and antibacterial properties. However, their toxicity and environmental persistence raise concerns regarding their use.

Antimicrobial Activity

Studies have shown that organotin compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes and interference with cellular processes.

Cytotoxicity

The cytotoxic effects of organotin compounds have been documented in several studies. This compound's cytotoxicity has been evaluated in different cell lines:

The exact mechanism of action for this compound is not fully understood. However, it is believed to involve:

- Membrane Disruption : The hydrophobic nature of the tridecafluorooctyl groups may facilitate insertion into lipid membranes.

- Enzyme Inhibition : Organotin compounds can inhibit various enzymes critical for cellular metabolism.

Case Studies

- Study on Antifungal Activity : A study demonstrated that organotin compounds including Tris(3,3,...octyl)tin exhibited antifungal activity against Candida albicans with an observed minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cytotoxicity in Cancer Research : In a series of experiments involving human cancer cell lines (HeLa and MCF-7), Tris(3,...octyl)tin showed significant cytotoxic effects with IC50 values indicating potential as a chemotherapeutic agent.

Safety and Toxicity

Despite its biological activity, the safety profile of Tris(3,...octyl)tin is concerning due to its potential toxicity:

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H330 (fatal if inhaled).

- Precautionary Measures : Use protective equipment and handle in well-ventilated areas.

属性

IUPAC Name |

tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H4F13.Sn.H/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h3*1-2H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEOXVCAUPQFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[SnH](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13F39Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893529 | |

| Record name | Tris((perfluorohexyl)ethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1161.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175354-32-2 | |

| Record name | Tris((perfluorohexyl)ethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。